molecular formula C18H20N4O B11010753 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide

Cat. No.: B11010753
M. Wt: 308.4 g/mol
InChI Key: IEGLPFQDVRGTJR-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide is a synthetic compound featuring a benzimidazole core substituted with a 2-methylpropyl group at the N1 position and a pyridine-3-carboxamide moiety linked via a methylene bridge. This structure places it within the broader class of carboxamide-derived synthetic cannabinoids, which are known to interact with cannabinoid receptors (CB1 and CB2).

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H20N4O/c1-13(2)12-22-16-8-4-3-7-15(16)21-17(22)11-20-18(23)14-6-5-9-19-10-14/h3-10,13H,11-12H2,1-2H3,(H,20,23)

InChI Key

IEGLPFQDVRGTJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using 2-methylpropyl halide in the presence of a base such as potassium carbonate.

    Coupling with Pyridine Carboxamide: The final step involves coupling the alkylated benzimidazole with pyridine-3-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites, making it a candidate for drug development targeting enzymes involved in diseases.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They are studied for their anti-inflammatory, antimicrobial, and anticancer properties, with some showing promising results in preclinical trials.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridine carboxamide group enhances binding affinity and specificity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares key structural motifs with synthetic cannabinoids documented in regulatory frameworks:

Compound Name Core Structure Substituents Receptor Affinity
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide (Target) Benzimidazole + pyridine 2-methylpropyl (N1), pyridine-3-carboxamide (C2) Hypothesized high CB1/CB2 affinity
AB-CHMINACA Indazole 2-methylpropyl (N1), cyclohexylmethyl (N1), carboxamide (C3) Potent CB1 agonist (Ki < 1 nM)
5F-AB-PINACA Indazole 5-fluoropentyl (N1), carboxamide (C3) Enhanced metabolic stability, high CB1
AB-FUBINACA Indazole 4-fluorobenzyl (N1), carboxamide (C3) Extreme potency (ED50 ~ 0.1 mg/kg)

Key Structural Differences :

  • Core Heterocycle : The target compound uses a benzimidazole core, whereas analogs like AB-CHMINACA and AB-FUBINACA feature indazole or pyrrolopyridine cores.
  • Substituents: The 2-methylpropyl group in the target compound contrasts with fluorinated alkyl chains (e.g., 5-fluoropentyl in 5F-AB-PINACA) or aryl groups (e.g., 4-fluorobenzyl in AB-FUBINACA), which are known to enhance receptor binding and metabolic resistance .

Pharmacological and Metabolic Properties

While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated from its analogs:

  • Receptor Affinity : Fluorinated and bulky substituents (e.g., in 5F-AB-PINACA) correlate with increased CB1 binding and prolonged activity due to reduced cytochrome P450 metabolism . The target compound’s pyridine-3-carboxamide may offer unique steric interactions compared to indazole-based analogs.

Legal and Regulatory Status

The listed analogs (AB-CHMINACA, 5F-AB-PINACA, AB-FUBINACA) are classified as Schedule 9 poisons under Western Australia regulations, reflecting their high risk of abuse and public health harm .

Biological Activity

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article will explore its synthesis, biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O, with a molecular weight of 308.4 g/mol. The compound features a benzimidazole core which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpropyl-substituted benzimidazole with pyridine-3-carboxylic acid derivatives. The synthetic route may include various steps such as:

  • Formation of the benzimidazole structure.
  • Introduction of the 2-methylpropyl group.
  • Coupling with pyridine-3-carboxylic acid to form the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzimidazoles. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Cell LineIC50 (μM)Assay Type
A549 (Lung)2.12 ± 0.212D
HCC827 (Lung)5.13 ± 0.972D
NCI-H358 (Lung)0.85 ± 0.052D

In a comparative study, compounds with similar structures demonstrated higher cytotoxicity in two-dimensional assays compared to three-dimensional assays, suggesting that these compounds may be more effective in traditional cell culture environments .

Antimicrobial Activity

In addition to antitumor effects, this compound has exhibited antimicrobial properties against various bacterial strains. This dual activity enhances its potential as a therapeutic agent.

The mechanism by which this compound exerts its effects is believed to involve:

  • DNA Binding : The compound interacts with DNA, primarily binding within the minor groove, which can disrupt replication and transcription processes.
  • Kinesin Spindle Protein Inhibition : As indicated by related compounds, inhibition of kinesin spindle protein (KSP) may lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Lung Cancer Cells : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in A549 lung cancer cells with an IC50 value of 6.75 μM in 2D assays.
    "Compounds with such an activity profile could be promising new antitumor drugs" .
  • Antimicrobial Testing : Another study reported that certain benzimidazole derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

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